N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester
Overview
Description
N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H23NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a carbamoyl group, and an ethyl ester group. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected with a Boc group to form N-Boc-piperidine.
Introduction of Carbamoyl Group: The protected piperidine is then reacted with a suitable carbamoylating agent to introduce the carbamoyl group at the 4-position.
Esterification: Finally, the carboxylic acid group at the 4-position is esterified with ethanol to form the ethyl ester.
The reaction conditions for these steps generally involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts or reagents like diisopropylethylamine or N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can further optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the Boc group.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester involves its ability to act as a versatile intermediate in organic synthesis. The Boc protecting group provides stability during reactions, while the carbamoyl and ethyl ester groups offer sites for further functionalization. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application in research or drug development.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-Boc-piperidine-4-carboxylate: Similar in structure but lacks the carbamoyl group.
N-Boc-piperidine-4-carbonitrile: Contains a cyano group instead of a carbamoyl group.
N-Boc-4-hydroxyaniline: Features a hydroxy group instead of a carbamoyl group.
Uniqueness
N-Boc-4-Carbamoyl piperidine-4-carboxylic acid ethyl ester is unique due to the presence of both the carbamoyl and ethyl ester groups, which provide multiple sites for chemical modification. This makes it a valuable intermediate in the synthesis of diverse organic compounds and pharmaceutical agents.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-carbamoylpiperidine-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5/c1-5-20-11(18)14(10(15)17)6-8-16(9-7-14)12(19)21-13(2,3)4/h5-9H2,1-4H3,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRPKNNTBDDOFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.